molecular formula C20H23N5O2 B7171183 N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylbenzotriazole-5-carboxamide

N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylbenzotriazole-5-carboxamide

Cat. No.: B7171183
M. Wt: 365.4 g/mol
InChI Key: XYXZHHBIQPXXLB-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylbenzotriazole-5-carboxamide is a complex organic compound that features a piperidine ring, a benzotriazole moiety, and a methoxyphenyl group

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylbenzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-24-17-8-7-14(13-16(17)22-23-24)20(26)21-15-9-11-25(12-10-15)18-5-3-4-6-19(18)27-2/h3-8,13,15H,9-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXZHHBIQPXXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3CCN(CC3)C4=CC=CC=C4OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylbenzotriazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step involves the attachment of the methoxyphenyl group to the piperidine ring, often through nucleophilic substitution reactions.

    Formation of the Benzotriazole Moiety: The benzotriazole ring is typically synthesized through cyclization reactions involving hydrazine derivatives and aromatic nitriles.

    Coupling Reactions: The final step involves coupling the piperidine and benzotriazole moieties through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylbenzotriazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylbenzotriazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in studies involving receptor binding and enzyme inhibition due to its structural features.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylbenzotriazole-5-carboxamide involves its interaction with specific molecular targets. The piperidine ring and benzotriazole moiety can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidine-4-yl)benzamide: Shares the piperidine core but lacks the benzotriazole moiety.

    2-(2-methoxyphenyl)piperazine: Contains the methoxyphenyl group but has a piperazine ring instead of piperidine.

    Benzotriazole derivatives: Compounds with similar benzotriazole structures but different substituents.

Uniqueness

N-[1-(2-methoxyphenyl)piperidin-4-yl]-1-methylbenzotriazole-5-carboxamide is unique due to its combination of a piperidine ring, methoxyphenyl group, and benzotriazole moiety

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